molecular formula C12H9NO2 B016300 2-Nitrobiphenyl-2',3',4',5',6'-d5 CAS No. 64420-97-9

2-Nitrobiphenyl-2',3',4',5',6'-d5

Cat. No.: B016300
CAS No.: 64420-97-9
M. Wt: 204.24 g/mol
InChI Key: YOJKKXRJMXIKSR-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound with the molecular formula C12H4D5NO2 and a molecular weight of 204.24 . This compound is a stable isotope-labeled version of 2-Nitrobiphenyl, which is used in various scientific research applications.

Preparation Methods

The synthesis of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common synthetic route starts with the deuteration of benzene to produce deuterated benzene (C6D6). This is followed by nitration to introduce the nitro group, resulting in 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Scientific Research Applications

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

    2-Nitrobiphenyl: The non-deuterated version with similar chemical properties but without the benefits of stable isotope labeling.

    2-Nitrodiphenyl-d9: Another deuterium-labeled compound with a different labeling pattern.

    2-Phenylnitrobenzene: A structurally similar compound without deuterium labeling

These comparisons highlight the uniqueness of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 in terms of its stability and applications in scientific research.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJKKXRJMXIKSR-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617870
Record name 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64420-97-9
Record name 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 2
Reactant of Route 2
2-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 3
Reactant of Route 3
2-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 4
Reactant of Route 4
2-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 5
Reactant of Route 5
2-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 6
Reactant of Route 6
2-Nitrobiphenyl-2',3',4',5',6'-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.